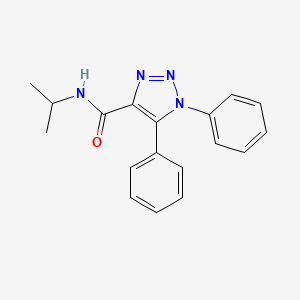

1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1,5-diphenyl-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-13(2)19-18(23)16-17(14-9-5-3-6-10-14)22(21-20-16)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIKTFSGCRSKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Substitution Reactions: The phenyl groups are introduced through substitution reactions, often involving aryl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like aryl halides and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound belongs to the broader class of 1H-1,2,3-triazole-4-carboxamides, which are pharmacologically privileged due to their stability, hydrogen-bonding capacity, and versatility in drug design. Key structural analogs include:

Key Observations :

- Substituent Impact : The diphenyl and isopropyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to analogs with polar groups (e.g., -NH2 in ). This could improve membrane permeability but reduce solubility.

- For example: Anticancer: The 4-chlorophenyl/trifluoromethyl analog inhibits c-Met kinase, suppressing tumor growth in multiple cell lines (IC50 < 1 µM) . Antibacterial: The 5-amino-carbamoylmethyl derivative disrupts LexA autoproteolysis (IC50 = 32 µM), blocking bacterial SOS response . Antiproliferative: Dichlorophenyl/methylphenyl analogs exhibit selective cytotoxicity against renal and CNS cancers .

Pharmacokinetic and Physicochemical Properties

Implications :

- The target compound’s higher LogP suggests better blood-brain barrier penetration than polar analogs but may require formulation optimization for bioavailability.

- Reduced hydrogen-bond donors compared to amino-substituted triazoles may limit target engagement in hydrophilic binding pockets.

Biological Activity

1,5-Diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through the reaction of appropriate hydrazones with isocyanates or via click chemistry methods that utilize azides and alkynes. The synthetic route often emphasizes the formation of the triazole ring under mild conditions to ensure high yields and purity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that various triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi.

- Anti-inflammatory Effects : Research indicates that compounds in the triazole class can modulate inflammatory responses. In vitro studies have demonstrated that certain derivatives can inhibit cytokine release (e.g., TNF-α and IL-6) from stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential in treating inflammatory diseases.

- Anticancer Properties : Some triazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of 1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole derivatives revealed significant activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined for various derivatives:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 |

| 2 | Escherichia coli | 16 |

| 3 | Candida albicans | 4 |

These results indicate that modifications to the triazole structure can enhance antimicrobial potency.

Anti-inflammatory Activity

In vitro assays demonstrated that 1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole derivatives significantly reduced TNF-α production in PBMCs stimulated with lipopolysaccharides (LPS). The following table summarizes the effects observed at different concentrations:

| Concentration (μg/mL) | TNF-α Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 44 |

| 100 | 60 |

The data suggest a dose-dependent response in inhibiting pro-inflammatory cytokines.

Anticancer Activity

The anticancer potential was explored using various cancer cell lines. The following table presents the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF7 (Breast Cancer) | 12 |

| B | HeLa (Cervical Cancer) | 15 |

| C | A549 (Lung Cancer) | 10 |

These findings indicate that certain modifications to the triazole structure enhance anticancer activity.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Inflammation : A recent study investigated the anti-inflammatory effects of a series of triazoles in a murine model of arthritis. Treatment with these compounds resulted in a significant reduction in joint swelling and inflammatory markers compared to controls.

- Case Study on Antimicrobial Resistance : Another study focused on developing new triazole derivatives to combat antibiotic-resistant strains of bacteria. The results showed that specific modifications led to enhanced activity against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce substituents. For example:

- Step 1 : Formation of the triazole ring via CuAAC using phenylacetylene and an azide precursor.

- Step 2 : Amidation with isopropylamine to install the carboxamide group. Reaction optimization often focuses on solvent choice (e.g., DMF or THF), catalyst loading (CuI or CuSO₄/sodium ascorbate), and temperature control (60–80°C) to maximize yield .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Structural refinement is conducted with programs like SHELXL, which iteratively models atomic positions and thermal parameters. Key metrics include R-factor (<0.05 for high-quality data) and bond-length/angle accuracy .

Q. What biological activities have been preliminarily reported for this compound?

Triazole-carboxamide derivatives exhibit broad bioactivity, including:

- Antimicrobial : Inhibition of bacterial/fungal growth via disruption of cell-wall synthesis (MIC values: 2–16 µg/mL).

- Anticancer : Antiproliferative effects in renal (RXF 393) and CNS (SNB-75) cancer cell lines (growth inhibition >20% at 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst tuning : Cu(I) catalysts with stabilizing ligands (e.g., TBTA) reduce side reactions.

- Workup strategies : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How should researchers address contradictory bioassay results across different studies?

Contradictions may arise from assay variability (e.g., cell-line specificity, incubation time). Mitigation strategies include:

- Orthogonal assays : Validate results using both MTT and ATP-based viability assays.

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).

- Dose-response curves : Establish EC₅₀ values to quantify potency differences .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., kinase targets) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data.

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What challenges arise in characterizing the electronic effects of substituents on the triazole ring?

Substituents (e.g., phenyl, isopropyl) alter electron density, affecting reactivity and binding. Techniques to resolve this include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.